molecular formula C16H14ClF6NS2 B10829952 MY33-3 (hydrochloride)

MY33-3 (hydrochloride)

Cat. No.: B10829952
M. Wt: 433.9 g/mol
InChI Key: NCXYCGGCHBSQDC-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for MY33-3 (hydrochloride) are not explicitly detailed in the available literature. . Industrial production methods would likely involve large-scale organic synthesis processes, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

MY33-3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

MY33-3 (hydrochloride) is unique due to its high selectivity and potency towards RPTPβ/ζ and PTP-1B. Similar compounds include:

    CTK7A: Another inhibitor of protein tyrosine phosphatases.

    HIF-2α-IN-8: An inhibitor targeting hypoxia-inducible factor 2 alpha.

    Tilorone dihydrochloride: An antiviral compound with different targets.

    Glucosamine sulfate: A compound used in the treatment of osteoarthritis

These compounds differ in their specific targets and applications, highlighting the uniqueness of MY33-3 (hydrochloride) in its selective inhibition of RPTPβ/ζ and PTP-1B .

Properties

Molecular Formula

C16H14ClF6NS2

Molecular Weight

433.9 g/mol

IUPAC Name

1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C16H13F6NS2.ClH/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22;/h1-8,23H,9-10H2;1H

InChI Key

NCXYCGGCHBSQDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F.Cl

Origin of Product

United States

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